molecular formula C19H21N5O2 B2515841 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922062-17-7

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Katalognummer: B2515841
CAS-Nummer: 922062-17-7
Molekulargewicht: 351.41
InChI-Schlüssel: NPQYOXOWEWNVJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. The mechanism often involves the selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

A notable study demonstrated that derivatives of this compound exhibited potent activity against non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR) signaling pathways .

Anticonvulsant Activity

In addition to anticancer effects, this compound has been investigated for its anticonvulsant properties. Preclinical trials indicated that this compound could significantly reduce seizure activity in animal models by modulating neurotransmitter systems involved in excitability and inhibition in the central nervous system .

The biological activity of this compound primarily arises from its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound acts as a potent inhibitor of CDKs, which are essential for cell cycle progression. This inhibition leads to cell cycle arrest and subsequently apoptosis in cancer cells.
  • Neurotransmitter Modulation : In models of epilepsy, the compound appears to influence GABAergic and glutamatergic neurotransmission, contributing to its anticonvulsant effects.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of CDKs and EGFR signaling
AnticonvulsantModulation of GABAergic and glutamatergic systems

Case Studies

  • Anticancer Efficacy : In a study involving human lung cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. IC50 values were reported in the low micromolar range, indicating high potency .
  • Seizure Models : In animal models induced with seizures via pentylenetetrazol (PTZ), administration of the compound demonstrated a marked decrease in seizure frequency and duration, suggesting its potential as an effective anticonvulsant agent .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that modifications in the side chains of these compounds can enhance their efficacy against tumor cells, indicating a structure-activity relationship (SAR) that merits further investigation .

1.2 Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The inhibition of 5-LOX could lead to reduced production of leukotrienes, which are mediators of inflammation and play a role in conditions such as asthma and arthritis .

Several case studies have been documented regarding the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on human lung cancer cells (NCI-H460). The results indicated significant growth inhibition with IC50 values ranging from 2 to 10 µM depending on the specific derivative used .

Case Study 2: Inhibition of Inflammation
Another study focused on the anti-inflammatory potential of these compounds through in vivo models of arthritis. The results showed a marked reduction in inflammatory markers in treated groups compared to controls, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .

Eigenschaften

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-4-2-3-5-15(13)11-23-12-21-17-16(19(23)26)10-22-24(17)9-8-20-18(25)14-6-7-14/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQYOXOWEWNVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.